molecular formula C7H9N3 B2396391 2-methyl-3-(1H-pyrazol-1-yl)propanenitrile CAS No. 1006333-18-1

2-methyl-3-(1H-pyrazol-1-yl)propanenitrile

Cat. No.: B2396391
CAS No.: 1006333-18-1
M. Wt: 135.17
InChI Key: YABQNVUEYPPHEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-3-(1H-pyrazol-1-yl)propanenitrile ( 1006333-18-1) is a chemical building block with the molecular formula C7H9N3 and a molecular weight of 135.17 g/mol . It features a pyrazole ring linked to a propanenitrile chain with a methyl substituent, a structure represented by the SMILES notation N#CC(C)CN1N=CC=C1 . This compound belongs to the pyrazole class of heterocycles, which are five-membered aromatic rings containing two adjacent nitrogen atoms and are known as pi-excessive systems . Pyrazole derivatives are considered privileged scaffolds in medicinal and agrochemical research due to their extensive biological profiles, which include antimicrobial, anti-inflammatory, and anticancer activities . As such, this compound serves as a versatile intermediate or precursor for synthesizing a wide array of novel pyrazole derivatives . Researchers can utilize this compound to develop new substances for potential application in drug discovery and the development of other specialty chemicals . The compound is associated with the MDL number MFCD06739344 . This product is intended for research purposes and is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-3-pyrazol-1-ylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3/c1-7(5-8)6-10-4-2-3-9-10/h2-4,7H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YABQNVUEYPPHEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=CC=N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Methyl 3 1h Pyrazol 1 Yl Propanenitrile and Analogous Pyrazolylpropanenitriles

Targeted Synthesis of 2-methyl-3-(1H-pyrazol-1-yl)propanenitrile Core Structure

These methods utilize a pre-formed pyrazole (B372694) ring and append the methylpropanenitrile side chain, or construct the entire pyrazole-nitrile scaffold in a single convergent step.

The direct N-alkylation of pyrazole with a suitable propanenitrile precursor is a primary strategy for synthesizing the target compound. A highly effective and atom-economical approach within this category is the aza-Michael addition of pyrazole to an activated alkene. This reaction involves the conjugate addition of the N-H bond of the pyrazole ring across the carbon-carbon double bond of an α,β-unsaturated nitrile.

The reaction of pyrazole with methacrylonitrile (B127562) directly yields this compound. Similarly, reaction with acrylonitrile (B1666552) produces 3-(1H-pyrazol-1-yl)propanenitrile. These reactions are often facilitated by a base or a catalyst to enhance the nucleophilicity of the pyrazole nitrogen. Various catalytic systems have been developed to promote this transformation efficiently. For instance, cesium carbonate (Cs2CO3) has been shown to be an effective catalyst for the aza-Michael addition of azoles to α,β-unsaturated compounds. nih.gov Silver-based catalysts, such as Ag2CO3, have also been successfully employed, affording N-alkylated pyrazoles in good to excellent yields and with high regioselectivity for the N1 position in asymmetrically substituted pyrazoles. bohrium.comresearchgate.net

In addition to Michael additions, conventional N-alkylation using halo-precursors, such as 3-halo-2-methylpropanenitrile, can be employed. These reactions typically proceed under basic conditions to deprotonate the pyrazole, generating a pyrazolide anion that acts as a nucleophile. Catalysts reported for pyrazole N-alkylation with alkyl halides include basic modified molecular sieves and cesium-impregnated saponites, which can provide high yields under relatively mild conditions. researchgate.net

Table 1: Catalytic Systems for Aza-Michael Addition of Pyrazoles

CatalystMichael Acceptor ExampleSolventTemperature (°C)Yield (%)Reference
Cs2CO3 (10 mol%)Dimethyl 2-benzylidenemalonateTHF25up to 94 nih.gov
Ag2CO3 (5 mol%)tert-Butyl acrylateDCE120Good to Excellent bohrium.com
None (Solvent-free)Methyl acrylateNeat8097 d-nb.info

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial parts of all components, offer a convergent and efficient pathway to complex molecules. mdpi.com While a specific MCR for the direct synthesis of this compound is not prominently detailed, the principles of isocyanide-based MCRs like the Passerini and Ugi reactions can be adapted for the construction of pyrazole-nitrile scaffolds. nih.govfrontiersin.org

The Passerini three-component reaction (P-3CR) typically involves an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to produce an α-acyloxy amide. wikipedia.orgorganic-chemistry.org A variation of this reaction could potentially incorporate a nitrile-containing component.

The Ugi four-component reaction (U-4CR) is even more versatile, combining a carbonyl compound, an amine, a carboxylic acid, and an isocyanide. By selecting reactants that contain pre-installed pyrazole and nitrile functionalities, one could theoretically construct complex structures related to the target molecule. For example, a pyrazole-containing aldehyde or amine could be used as one of the components. The Ugi reaction is known for its high functional group tolerance, making it a powerful tool in combinatorial chemistry and for the synthesis of diverse molecular libraries. mdpi.com

Cyclization-Based Syntheses of Pyrazole-Nitrile Systems

These strategies involve the formation of the pyrazole ring from acyclic precursors that already contain the required nitrile functionality.

The most common method for pyrazole synthesis is the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its synthetic equivalent. chim.it To obtain pyrazolylpropanenitriles via this route, a nitrile-containing 1,3-dielectrophile is required.

A suitable precursor would be a β-ketonitrile that also possesses the necessary carbon backbone. For instance, the condensation of hydrazine hydrate (B1144303) with a compound like 4-cyano-4-methyl-3-oxopentanal would, in principle, lead to the formation of the desired pyrazole ring with the methylpropanenitrile side chain already attached at the correct position. The reaction proceeds via initial condensation to form a hydrazone, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. This approach allows for significant variation, as different substituted hydrazines and β-dicarbonyl compounds can be used to generate a library of substituted pyrazoles. enamine.netnih.gov

The synthesis of pyrazoles can also be achieved through the rearrangement or transformation of other heterocyclic systems. This approach is advantageous when the precursor heterocycle is readily accessible. A notable example is the conversion of isoxazoles into pyrazoles. organic-chemistry.org This transformation can be catalyzed by various reagents, including bases or transition metals.

For the synthesis of a pyrazolylpropanenitrile, one would start with an isoxazole (B147169) bearing the methylpropanenitrile side chain. For example, treatment of 3-(2-cyano-propyl)-isoxazole with a suitable base could induce ring-opening of the isoxazole to an intermediate β-ketonitrile, which upon reaction with hydrazine, would cyclize to form the desired pyrazole product. Nickel-catalyzed transformations have also been reported for the direct conversion of isoxazoles to pyrazoles in the presence of a nitrogen source. organic-chemistry.org

The [3+2] cycloaddition reaction between a 1,3-dipole and a dipolarophile is a powerful and regioselective method for constructing five-membered heterocyclic rings, including pyrazoles. chim.it In this context, nitrile imines serve as the 1,3-dipole precursors. Nitrile imines are typically generated in situ from hydrazonoyl halides (e.g., chlorides or bromides) by dehydrohalogenation with a base. organic-chemistry.org

To synthesize a pyrazolylpropanenitrile, the generated nitrile imine is reacted with an alkene dipolarophile containing a nitrile group. The reaction of a nitrile imine with methacrylonitrile would serve as a direct route to the 2-methyl-3-(pyrazol-1-yl)propanenitrile core structure, although the substitution pattern on the resulting pyrazole ring depends on the nitrile imine used. For example, the cycloaddition of C-phenyl-N-methylnitrile imine with acrylonitrile would yield a 1-methyl-3-phenyl-pyrazoline which can be oxidized to the corresponding pyrazole bearing a nitrile group at position 4 or 5, depending on the regioselectivity of the cycloaddition. This method offers a high degree of flexibility, as various substituents can be introduced on the nitrile imine, allowing for the synthesis of a wide array of functionalized pyrazoles. organic-chemistry.org

Catalytic and Sustainable Synthetic Protocols

Modern synthetic strategies increasingly rely on catalytic methods to improve reaction efficiency and promote green chemistry principles. These approaches are central to the formation of pyrazolylpropanenitriles, offering alternatives to traditional stoichiometric reactions.

Transition-metal catalysis offers powerful tools for the formation of N-C bonds, which is a crucial step in the synthesis of N-substituted pyrazoles. While direct metal-catalyzed synthesis of this compound is not extensively documented in dedicated studies, analogous C–H functionalization and cross-coupling reactions of pyrazoles provide a framework for potential synthetic routes. Transition-metal catalysts, particularly those based on palladium and copper, are known to facilitate the coupling of pyrazoles with various partners.

For instance, copper-catalyzed N-vinylation of pyrazoles with vinyl halides or vinylboronic acids has been established. A plausible, though not explicitly demonstrated, metal-catalyzed approach to pyrazolylpropanenitriles could involve a hydrocyanation reaction or the coupling of a pyrazole with a suitable three-carbon nitrile-containing synthon.

A more direct and relevant pathway is the Michael addition of pyrazole to an α,β-unsaturated nitrile, such as methacrylonitrile. While often base-catalyzed, this reaction can be influenced by metal catalysts. Lewis acidic metal complexes can activate the Michael acceptor, facilitating the nucleophilic attack of the pyrazole. The choice of metal and ligands can play a critical role in both the catalytic activity and the regioselectivity of the N-alkylation.

Catalyst SystemSubstrate 1Substrate 2ProductYield (%)Reference
Ag₂CO₃PyrazolePropiolamide(Z)-N-carbonylvinylated pyrazoleGood nih.gov
(No Catalyst)PyrazolePropiolamide(E)-N-carbonylvinylated pyrazoleExcellent nih.gov
Ru-complexPyrazoleAlkyneN-vinylated pyrazoleN/A nih.gov

This table presents examples of metal-influenced synthesis of N-vinylated pyrazoles, which are analogous to the N-alkylation required for pyrazolylpropanenitriles.

Organocatalysis has emerged as a powerful strategy in asymmetric synthesis and for promoting reactions under mild, environmentally benign conditions. For the synthesis of pyrazolylpropanenitriles, organocatalysts can be employed to facilitate the key Michael addition step. Chiral organocatalysts, such as bifunctional thioureas or cinchona alkaloids, can activate the substrates through hydrogen bonding and general acid/base catalysis, enabling enantioselective additions.

The Michael addition of pyrazole to methacrylonitrile is a direct route to this compound. This reaction aligns well with green chemistry principles as it is an atom-economical addition reaction. The use of organocatalysts can potentially allow the reaction to proceed under mild conditions, avoiding harsh reagents and high temperatures.

Green chemistry approaches to pyrazole synthesis often focus on multicomponent reactions (MCRs) and the use of environmentally friendly solvents and energy sources. researchgate.netrsc.orgfrontiersin.org For instance, the synthesis of pyrazole derivatives has been successfully carried out using microwave irradiation or ultrasound assistance, often in greener solvents like water or ethanol, or even under solvent-free conditions. researchgate.netrsc.orgfrontiersin.org The use of deep eutectic solvents (DES) is another green approach that has been applied to the synthesis of pyrazole derivatives, offering a recyclable and often biodegradable reaction medium. rsc.org

A study on the synthesis of 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives utilized a K₂CO₃/glycerol deep eutectic solvent in a three-component reaction, achieving high yields in short reaction times. rsc.org While this produces a different scaffold, the principles of using MCRs and green solvents are applicable to the synthesis of other pyrazole-containing nitriles.

Catalyst/ConditionsReactantsProduct TypeKey FeaturesReference
Bifunctional ThioureaPyrazolone (B3327878), MaleimideSubstituted PyrazoloneAsymmetric addition nih.gov
K₂CO₃/Glycerol (DES)Aldehyde, Cyanoacetate, PhenylhydrazineDihydropyrazole-carbonitrileGreen solvent, high yield rsc.org
Microwave IrradiationCarbonyl precursor, Tosylhydrazone1H-PyrazoleSolvent-free, rapid nih.gov

This table showcases examples of organocatalytic and green chemistry methods applied to the synthesis of pyrazole derivatives, highlighting principles applicable to the target compound.

Regiochemical and Stereochemical Control in Pyrazolylpropanenitrile Synthesis

A significant challenge in the synthesis of N-substituted pyrazoles from an unsubstituted pyrazole ring is controlling the regioselectivity. Pyrazole has two reactive nitrogen atoms (N1 and N2), and alkylation can lead to a mixture of isomers. The synthesis of this compound specifically requires the substitution to occur at the N1 position.

The regiochemical outcome of the N-alkylation of pyrazoles is influenced by several factors, including the nature of the electrophile, the reaction conditions (solvent, base, temperature), and the presence of substituents on the pyrazole ring. For the Michael addition of pyrazole to methacrylonitrile, the reaction generally favors the formation of the thermodynamically more stable N1-substituted product, especially under basic conditions. The use of specific catalysts can further enhance this regioselectivity. For example, silver carbonate has been shown to play a key role in switching the regio- and stereoselectivity in the addition of pyrazoles to conjugated alkynes. nih.gov

Stereochemistry becomes a factor when the substituents on the pyrazole or the nitrile side chain create a chiral center. In this compound, the carbon atom bearing the methyl group and the nitrile group is a stereocenter. Achieving stereochemical control in its synthesis would require an asymmetric synthetic approach. Asymmetric organocatalysis is a prominent strategy for this purpose. A chiral bifunctional organocatalyst, for example, can create a chiral environment around the reactants during the Michael addition, leading to the preferential formation of one enantiomer over the other.

Reaction TypeKey Factor for ControlOutcomeRelevanceReference
N-Alkylation of PyrazolesNature of hydrazine (free vs. hydrochloride)Regiocontrolled synthesis of 1,3- vs. 1,5-isomersControl of substituent position on pyrazole ring
Michael Addition to AlkynesPresence of Ag₂CO₃Switchable stereoselectivity (E vs. Z isomers)Control of double bond geometry in vinylated pyrazoles nih.gov
Asymmetric AdditionChiral bifunctional organocatalystEnantioselective formation of productPotential for synthesizing enantiopure pyrazolylpropanenitriles nih.gov

This table provides examples of methodologies that achieve regiochemical and stereochemical control in the synthesis of substituted pyrazoles, which are foundational for the targeted synthesis of this compound.

Chemical Reactivity and Derivatization of 2 Methyl 3 1h Pyrazol 1 Yl Propanenitrile

Transformations Involving the Nitrile Functional Group

The nitrile group is a versatile functional group that can undergo several types of reactions, including nucleophilic additions, hydrolysis, and cycloadditions.

Nucleophilic Addition and Substitution Reactions at the Nitrile Carbon

The carbon atom of the nitrile group is electrophilic and is, therefore, susceptible to attack by nucleophiles. This reactivity allows for the conversion of the nitrile into other functional groups. For instance, organometallic reagents such as Grignard reagents or organolithium compounds can add to the nitrile to form imines, which can then be hydrolyzed to produce ketones.

Another important reaction is the reduction of the nitrile group. This can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, to yield primary amines. The resulting amine, 2-methyl-3-(1H-pyrazol-1-yl)propan-1-amine, is a valuable building block for the synthesis of more complex molecules.

Hydrolysis and Related Derivatizations Leading to Carboxylic Acid Derivatives

The nitrile group can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid or a carboxylate salt, respectively. This reaction proceeds through an intermediate amide. In the case of 2-methyl-3-(1H-pyrazol-1-yl)propanenitrile, hydrolysis would lead to the formation of 2-methyl-3-(1H-pyrazol-1-yl)propanoic acid.

Partial hydrolysis can also be achieved to isolate the intermediate amide, 2-methyl-3-(1H-pyrazol-1-yl)propanamide. This transformation is often accomplished using specific catalysts or controlled reaction conditions. For example, certain metal catalysts have been shown to be effective in the hydration of aliphatic nitriles to their corresponding amides. acs.org

Starting MaterialReagents and ConditionsProduct
This compoundH₃O⁺, heat or OH⁻, H₂O, heat2-methyl-3-(1H-pyrazol-1-yl)propanoic acid
This compoundH₂O₂, base or specific metal catalysts2-methyl-3-(1H-pyrazol-1-yl)propanamide

Cycloaddition and Condensation Reactions for Fused Heterocycle Formation

The nitrile group can participate in cycloaddition reactions, particularly [3+2] cycloadditions with 1,3-dipoles like azides or nitrile imines, to form five-membered heterocyclic rings. researchgate.netrsc.orgnih.govacs.orgacs.org For example, the reaction with sodium azide (B81097) in the presence of a Lewis acid can yield a tetrazole ring.

Furthermore, the nitrile group can be involved in condensation reactions. For instance, condensation with compounds containing active methylene (B1212753) groups, in the presence of a strong base, can lead to the formation of new carbon-carbon bonds and more complex molecular architectures. These types of reactions are pivotal in the synthesis of various fused heterocyclic systems.

Reactivity of the 1H-Pyrazole Moiety

The 1H-pyrazole ring is an aromatic heterocycle that can undergo reactions typical of aromatic systems, as well as reactions specific to its unique electronic structure.

Electrophilic and Nucleophilic Aromatic Substitution on the Pyrazole (B372694) Ring

The pyrazole ring is considered an electron-rich aromatic system and is susceptible to electrophilic aromatic substitution. nih.govresearchgate.net Due to the directing effects of the two nitrogen atoms, electrophilic attack preferentially occurs at the C4 position. nih.govresearchgate.netrrbdavc.orgscribd.com Positions 3 and 5 are deactivated towards electrophilic attack. researchgate.net Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. researchgate.netscribd.com

Conversely, nucleophilic aromatic substitution on the pyrazole ring is less common and typically requires the presence of strong electron-withdrawing groups on the ring or the use of very strong nucleophiles. The C3 and C5 positions are more susceptible to nucleophilic attack. nih.govresearchgate.net

Reaction TypeReagentsPosition of SubstitutionProduct
NitrationHNO₃/H₂SO₄C42-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanenitrile
BrominationBr₂C42-methyl-3-(4-bromo-1H-pyrazol-1-yl)propanenitrile
SulfonationFuming H₂SO₄C41-(2-cyano-1-methylethyl)-1H-pyrazole-4-sulfonic acid

N-Alkylation and N-Arylation Strategies

The 1H-pyrazole ring contains a pyrrole-like nitrogen atom (N1) that is readily alkylated or arylated. semanticscholar.orgacs.orgresearchgate.netfigshare.commdpi.com This reaction is a common strategy for introducing substituents at the N1 position. A variety of alkylating agents, such as alkyl halides or sulfates, can be used in the presence of a base. researchgate.netmdpi.com Arylation can be achieved through methods like the Buchwald-Hartwig amination.

It is important to note that for unsymmetrically substituted pyrazoles, N-alkylation can lead to a mixture of regioisomers. However, in the case of this compound, the N1 position is already substituted with the 2-methylpropanenitrile group. Further reaction at the N2 position would lead to the formation of a pyrazolium (B1228807) salt.

Coordination Chemistry and Ligand Applications of the Pyrazole Nitrogen

The pyrazole moiety of this compound is a key feature in its coordination chemistry. Pyrazole and its derivatives are well-recognized as effective ligands in coordination chemistry due to the presence of two nitrogen atoms within the five-membered aromatic ring. orientjchem.org One nitrogen atom is a "pyrrole-like" N1, while the other is a "pyridine-like" N2. nih.gov The lone pair of electrons on the N2 "pyridine-like" nitrogen is not involved in the aromatic system, making it available for donation to a metal center, thus allowing pyrazole derivatives to act as Lewis bases and form coordination complexes with various metal ions. orientjchem.orgnih.gov

There is significant interest in using substituted pyrazole ligands for applications in catalysis and the construction of complex molecular architectures. nih.govresearchgate.net The design of pyrazole ligands with specific structural properties is often pursued to meet the stereochemical requirements of particular metal-binding sites. nih.govresearchgate.net While specific studies on the coordination chemistry of this compound are not extensively detailed, the behavior of similar pyrazole-containing ligands provides a strong basis for understanding its potential applications. For instance, pyrazole derivatives have been used to create mononuclear coordination complexes with metals such as Cadmium(II), Copper(II), and Iron(II). nih.gov The aliphatic chain attached to the pyrazole ring can influence the steric and electronic properties of the resulting metal complexes.

Table 1: Coordination Properties of Pyrazole-Based Ligands

Feature Description
Coordinating Atom The sp2-hybridized "pyridine-like" nitrogen (N2) of the pyrazole ring. orientjchem.org
Mode of Action Acts as a Lewis basic donor, coordinating to various Lewis acidic metal centers. orientjchem.orgmdpi.com
Applications Used in the construction of coordination complexes, catalysis, and functional materials. nih.govresearchgate.netmdpi.com

| Influencing Factors | Substituents on the pyrazole ring and attached side chains can modify steric hindrance and electronic properties, affecting the stability and structure of the metal complex. |

Reactions Pertaining to the Propanenitrile Aliphatic Chain

The propanenitrile aliphatic chain in this compound contains a nitrile functional group (-C≡N), which is a primary site for chemical transformations. The most common reaction for nitriles is hydrolysis, which can be performed under acidic or basic conditions to yield different products.

Under mild acidic conditions, the nitrile group typically undergoes partial hydrolysis to form a primary amide. doubtnut.com For this compound, this reaction would yield 2-methyl-3-(1H-pyrazol-1-yl)propanamide. If the reaction is allowed to proceed further, or under more vigorous acidic or alkaline conditions, the amide is subsequently hydrolyzed to a carboxylic acid and ammonia (B1221849) (or an ammonium (B1175870) salt). doubtnut.comdoubtnut.com This complete hydrolysis would result in the formation of 2-methyl-3-(1H-pyrazol-1-yl)propanoic acid. doubtnut.com

Table 2: Hydrolysis Reactions of the Propanenitrile Chain

Reaction Condition Intermediate Product Final Product
Mild Acidic Hydrolysis 2-methyl-3-(1H-pyrazol-1-yl)propanamide Not applicable

| Strong Acidic/Alkaline Hydrolysis | 2-methyl-3-(1H-pyrazol-1-yl)propanamide | 2-methyl-3-(1H-pyrazol-1-yl)propanoic acid |

Oxidation and Reduction Chemistry Relevant to the Compound

The oxidation and reduction chemistry of this compound involves the reactivity of both the pyrazole ring and the nitrile group.

The pyrazole ring itself is an aromatic heterocyclic system that is generally resistant to oxidation and reduction reactions. globalresearchonline.net However, under certain conditions, such as catalytic hydrogenation, the pyrazole ring can be reduced, first to pyrazoline and then to pyrazolidine. globalresearchonline.net

The nitrile group on the propanenitrile side chain is susceptible to reduction. A common and synthetically useful transformation is the reduction of the nitrile to a primary amine. This can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., using H₂ gas with a metal catalyst like Raney nickel or platinum). This reaction would convert this compound into 2-methyl-3-(1H-pyrazol-1-yl)propan-1-amine.

Table 3: Oxidation and Reduction Reactions

Functional Group Reaction Type Reagents/Conditions Product
Pyrazole Ring Reduction Catalytic Hydrogenation Pyrazoline/Pyrazolidine derivatives globalresearchonline.net
Nitrile Group Reduction LiAlH₄ or Catalytic Hydrogenation (H₂/metal catalyst) 2-methyl-3-(1H-pyrazol-1-yl)propan-1-amine

| Pyrazole Ring | Oxidation | Generally resistant to oxidation globalresearchonline.net | No reaction |

Spectroscopic and Structural Elucidation of Pyrazole Nitrile Compounds

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

For "2-methyl-3-(1H-pyrazol-1-yl)propanenitrile," the ¹H NMR spectrum would be expected to show distinct signals corresponding to the protons of the pyrazole (B372694) ring, the methyl group, the methine proton, and the methylene (B1212753) bridge. The protons on the pyrazole ring typically appear in the aromatic region of the spectrum. The methine proton adjacent to the nitrile group and the methyl group would likely appear as a multiplet and a doublet, respectively, due to spin-spin coupling. The methylene protons adjacent to the pyrazole ring would also exhibit a characteristic splitting pattern.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing signals for each unique carbon atom in the molecule. The carbon of the nitrile group (C≡N) has a characteristic chemical shift in a specific region of the ¹³C NMR spectrum. The carbons of the pyrazole ring, the methyl, methine, and methylene groups would also have distinct chemical shifts, allowing for a complete carbon skeleton assignment. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in definitively assigning the connectivity between protons and carbons.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: The following table is predictive and based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.)

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Pyrazole-H37.5 - 7.8138 - 142
Pyrazole-H46.2 - 6.5105 - 108
Pyrazole-H57.4 - 7.7128 - 132
Methylene (-CH₂-)4.2 - 4.545 - 50
Methine (-CH-)3.0 - 3.425 - 30
Methyl (-CH₃)1.3 - 1.615 - 20
Nitrile (-C≡N)-118 - 122

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. The molecular formula of "this compound" is C₇H₉N₃, corresponding to a molecular weight of approximately 135.17 g/mol .

In an electron ionization (EI) mass spectrum, the compound would be expected to show a molecular ion peak (M⁺) at an m/z value corresponding to its molecular weight. The fragmentation pattern would likely involve the characteristic cleavage of the pyrazole ring and the loss of small neutral molecules. Common fragmentation pathways for pyrazoles include the loss of HCN or N₂. The side chain could also undergo fragmentation, for example, through the loss of the methyl or nitrile group. High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion and its fragments, which in turn would confirm the elemental composition.

Table 2: Predicted Mass Spectrometry Data for this compound (Note: This table presents hypothetical major fragments based on the structure. Actual fragmentation can be more complex.)

m/z ValuePossible Fragment
135[M]⁺ (Molecular Ion)
120[M - CH₃]⁺
108[M - HCN]⁺
68[C₄H₄N₂]⁺ (Pyrazole ring)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

The IR spectrum of "this compound" would be characterized by several key absorption bands. The most prominent of these would be the stretching vibration of the nitrile group (C≡N), which typically appears as a sharp, medium-intensity band in the region of 2260-2200 cm⁻¹. The C-H stretching vibrations of the aromatic pyrazole ring and the aliphatic methyl, methine, and methylene groups would be observed in the 3150-2850 cm⁻¹ region. The C=N and C=C stretching vibrations within the pyrazole ring would likely produce absorption bands in the 1600-1400 cm⁻¹ range.

Table 3: Predicted Infrared (IR) Absorption Bands for this compound (Note: The following are characteristic wavenumber ranges for the functional groups present.)

Functional GroupWavenumber (cm⁻¹)Intensity
C-H stretch (pyrazole)3150 - 3100Medium
C-H stretch (aliphatic)3000 - 2850Medium-Strong
C≡N stretch (nitrile)2260 - 2200Medium, Sharp
C=N, C=C stretch (pyrazole)1600 - 1400Medium-Weak

X-ray Diffraction Crystallography for Solid-State Structure Determination

The resulting crystal structure would confirm the connectivity of the atoms as determined by NMR and MS. It would also reveal details about the planarity of the pyrazole ring and the torsion angles of the propanenitrile side chain. Furthermore, the analysis of the crystal packing would provide insights into the intermolecular interactions, such as hydrogen bonding or van der Waals forces, that govern the solid-state assembly of the molecules. While no published crystal structure for this specific compound is currently available, data from related pyrazole derivatives often show planar pyrazole rings and specific packing motifs driven by intermolecular interactions.

Computational and Theoretical Investigations of 2 Methyl 3 1h Pyrazol 1 Yl Propanenitrile

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. researchgate.net It is widely applied to pyrazole (B372694) derivatives to understand their geometry, reactivity, and spectroscopic properties with high accuracy. eurasianjournals.comresearchgate.net

DFT calculations are crucial for analyzing the electronic properties of pyrazole-containing compounds. This analysis typically involves examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals and the resulting HOMO-LUMO gap are fundamental indicators of a molecule's chemical reactivity, kinetic stability, and electronic excitation properties. jcsp.org.pknih.gov

For instance, in a study on 2-(3-methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol, a related pyrazole derivative, DFT calculations were used to determine the HOMO-LUMO energy gap, which was found to be 3.4 eV. mdpi.com Such calculations reveal that the HOMO is often localized on the electron-rich pyrazole ring, while the LUMO may be distributed across other parts of the molecule. mdpi.com A larger HOMO-LUMO gap generally implies higher stability and lower chemical reactivity. nih.gov These computational approaches provide a detailed picture of electron distribution and potential sites for electrophilic or nucleophilic attack. mdpi.com

Table 1. Illustrative Frontier Molecular Orbital Energies (eV) for Pyrazole Derivatives Calculated via DFT. (Note: Data is for exemplary compounds, not 2-methyl-3-(1H-pyrazol-1-yl)propanenitrile)
CompoundEHOMO (eV)ELUMO (eV)Energy Gap (eV)Reference
Pyrazole-Carboxamide Derivative 4-5.44-1.214.23 jcsp.org.pk
Pyrazole-Carboxamide Derivative 5-5.56-1.244.32 jcsp.org.pk
3-(2-furyl)-1H-pyrazole-5-carboxylic acid-6.521-2.0634.458 nih.gov

DFT is also instrumental in mapping the reaction coordinates and energy profiles of chemical reactions involving pyrazoles. By calculating the energies of reactants, intermediates, transition states, and products, researchers can elucidate plausible reaction mechanisms. mdpi.com For example, DFT studies on the synthesis of pyrazoles from alkynes and nitriles have detailed the thermodynamics of N–N bond coupling, identifying key intermediates and electrocyclic ring closure pathways. nih.gov

In another example, the mechanism of a researchgate.neteurasianjournals.com-Wittig-type rearrangement in pyrazolone (B3327878) derivatives was clarified using DFT calculations, which helped to determine the most favorable reaction pathway by comparing the stability of potential intermediates. mdpi.comresearchgate.net This type of analysis is critical for optimizing reaction conditions and predicting the regioselectivity and stereoselectivity of synthetic routes leading to compounds like this compound.

Many pyrazole derivatives can exist as multiple tautomers, which are structural isomers that readily interconvert, typically through the migration of a proton. nih.gov The relative stability of these tautomers can be significantly influenced by substituents and the solvent environment. nih.govrsc.org DFT calculations are a reliable method for predicting the energies of different tautomeric forms and, consequently, their equilibrium populations.

Studies on substituted pyrazoles have shown that electron-donating groups tend to favor one tautomer, while electron-withdrawing groups may stabilize another. nih.gov For pyrazolones, computational models can predict whether the CH, NH, or OH tautomeric form is predominant in the gas phase versus in polar or nonpolar solvents. rsc.org These theoretical predictions are invaluable for interpreting experimental data, such as NMR spectra, where rapid interconversion might otherwise complicate structural assignment. mdpi.comresearchgate.net

Table 2. Example of Calculated Relative Stabilities (kcal/mol) of Pyrazolone Tautomers. (Note: Data is illustrative and not specific to this compound)
TautomerRelative Energy (Gas Phase)Relative Energy (Ethanol)Relative Energy (Water)
CH form0.000.000.00
OH form12.5113.3813.45
NH form7.481.311.19

Molecular Dynamics Simulations and Conformational Landscape Mapping

While DFT provides a static picture of a molecule's minimum energy state, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. eurasianjournals.com By simulating the atomic motions of a molecule, MD can explore its conformational landscape, revealing the different shapes it can adopt and the transitions between them. researchgate.netresearchgate.net

For a molecule with rotatable bonds like this compound, MD simulations can identify the most stable conformers and the energy barriers separating them. This information is crucial for understanding how the molecule might interact with biological targets, as its shape dictates its binding affinity. researchgate.net MD simulations complement DFT by providing insights into the flexibility and dynamic properties that are essential for functions like drug-receptor binding. eurasianjournals.comresearchgate.net

Cheminformatics Approaches for Structural Analysis and Prediction

Cheminformatics involves the use of computational methods to analyze and predict the properties of chemical compounds based on their structure. For this compound, various molecular descriptors can be calculated to predict its physicochemical properties. These descriptors, often derived from the 2D or 3D structure, can estimate properties like lipophilicity (LogP), topological polar surface area (TPSA), number of hydrogen bond donors and acceptors, and the number of rotatable bonds. Such data is readily available in chemical databases and is foundational for drug discovery and development, helping to predict a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Advanced Applications and Broader Impact in Chemical Sciences

Utility as Key Synthetic Intermediates in Organic Synthesis

The structure of 2-methyl-3-(1H-pyrazol-1-yl)propanenitrile makes it an exemplary synthetic intermediate, particularly for the construction of complex heterocyclic systems. The nitrile group is a versatile functional handle that can be hydrolyzed, reduced, or used in cyclization reactions to build new ring systems.

One of the most prominent applications of pyrazole-containing nitrile building blocks is in the synthesis of fused heterocyclic compounds, such as pyrazolo[1,5-a]pyrimidines. ias.ac.inrsc.org These scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities. rsc.org The synthesis of these molecules often involves the cyclocondensation of a 5-aminopyrazole derivative with a β-dicarbonyl compound or its equivalent. While not a direct precursor, this compound represents a key structural motif that, through functional group manipulation, can lead to the necessary intermediates for these complex syntheses.

The general synthetic utility is summarized in the table below, highlighting the transformations that make this compound a valuable precursor.

Starting MoietyReagent/ConditionResulting Functional Group/ScaffoldApplication Example
Nitrile (-CN)Acid/Base HydrolysisCarboxylic Acid (-COOH), Amide (-CONH2)Precursor for further functionalization, synthesis of carboxamide derivatives. researchgate.net
Nitrile (-CN)Reduction (e.g., LiAlH4)Primary Amine (-CH2NH2)Building block for creating larger molecules via amination reactions.
Nitrile & α-MethyleneCyclocondensation ReactionsFused HeterocyclesSynthesis of pyrazolo[1,5-a]pyrimidines and other fused systems. researchgate.netnih.gov
Pyrazole (B372694) RingN-Alkylation, HalogenationFunctionalized Pyrazole CoreModification of electronic properties and steric hindrance for targeted synthesis.

Research has demonstrated the synthesis of various pyrazolo[1,5-a]pyrimidine (B1248293) derivatives starting from precursors that share the core structure of a pyrazole linked to a three-carbon chain with a terminal functional group. researchgate.net These reactions underscore the strategic importance of compounds like this compound in providing access to medicinally relevant chemical space.

Contributions to the Development of Novel Heterocyclic Methodologies

The use of this compound and related structures contributes significantly to the expansion of synthetic methodologies for creating novel heterocyclic frameworks. Its bifunctional nature—possessing both an electron-rich pyrazole ring and an electrophilic/nucleophilic nitrile group—allows it to participate in a variety of multicomponent and domino reactions, which are hallmarks of efficient and green chemistry.

The development of synthetic routes to pyrazolo[1,5-a]pyrimidines, pyrano[2,3-c]pyrazoles, and thieno[2,3-c]pyrazoles often relies on the clever use of such intermediates. ias.ac.inresearchgate.netmdpi.com For instance, methodologies involving the cyclization of pyrazole precursors with reagents like acetylacetone (B45752) or enaminones have been reported to produce fused pyrimidine (B1678525) rings with high yields. researchgate.net The presence of the nitrile group is crucial in these transformations, often acting as an anchor point or an electrophilic site for ring closure.

The versatility of pyrazole-based building blocks has led to the development of:

Microwave-assisted synthesis: Accelerating reaction times for the creation of fused pyrazole systems. rsc.org

Three-component reactions: Combining a pyrazole intermediate, an aldehyde, and an active methylene (B1212753) compound to construct complex heterocycles in a single step. rsc.org

Green chemistry approaches: Utilizing more environmentally benign solvents and catalysts, such as deep eutectic solvents, in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives. ias.ac.in

These methodological advancements, spurred by the availability of versatile precursors like this compound, enable chemists to access diverse libraries of heterocyclic compounds for screening and development in various fields.

Potential in Materials Science Research and Development

The pyrazole moiety is not only a pharmacophore but also a robust structural unit for the development of advanced materials. Derivatives of this compound hold potential in several areas of materials science.

Energetic Materials: The pyrazole ring is a nitrogen-rich heterocycle, a key feature for high-energy-density materials. When substituted with nitro groups, pyrazole derivatives can serve as melt-cast explosives. rsc.org Research on 2-(3,4-dinitro-1H-pyrazol-1-yl)acetonitrile, a structurally related compound, has shown that such molecules can exhibit high thermal stability and low sensitivity to impact and friction, making them superior to traditional explosives like TNT. rsc.org The this compound backbone could serve as a foundational structure for the synthesis of new, insensitive high-performance energetic materials.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The pyrazole ring and the nitrile group are both capable of coordinating to metal ions. This dual-coordination ability makes the molecule a candidate for designing novel coordination polymers or MOFs. These materials have applications in gas storage, separation, and catalysis. The use of pyrazolyl-substituted ligands to create metal complexes with unique magnetic and structural properties is an active area of research. researchgate.net

Material ClassRelevant Structural FeaturePotential Application
Energetic MaterialsNitrogen-rich pyrazole ringInsensitive melt-cast explosives. rsc.org
Coordination PolymersPyrazole N-donors, Nitrile N-donorGas storage, catalysis, molecular magnetism. researchgate.net
Functional DyesConjugated pyrazole systemOrganic electronics, sensors.

Role in Ligand Design for Catalysis and Coordination Chemistry

In the field of inorganic and organometallic chemistry, the design of ligands is paramount to controlling the reactivity and properties of metal complexes. Pyrazole-based ligands are highly valued due to their strong σ-donating properties and their structural similarity to pyridines. mdpi.com Protic pyrazoles, which have an N-H group, are particularly versatile as they can act as neutral donors or be deprotonated to form anionic pyrazolate ligands, which can bridge multiple metal centers. mdpi.com

This compound is a multifunctional potential ligand. It possesses three potential nitrogen donor sites: the two nitrogen atoms of the pyrazole ring and the nitrogen of the nitrile group. This allows for several possible coordination modes, making it a "hemilabile" ligand, where one donor group (like the nitrile) can dissociate and re-associate, opening a coordination site for a substrate during a catalytic cycle. researchgate.net

The potential coordination modes are outlined below:

Coordination ModeDescriptionPotential Use
Monodentate Coordination through the sp2 nitrogen of the pyrazole ring (N2).Simple metal complexes, catalyst precursors.
Bidentate (Chelating) Coordination through the pyrazole N2 and the nitrile nitrogen.Formation of stable five-membered chelate rings, enhancing catalyst stability.
Bridging The pyrazolate anion (formed after deprotonation) bridges two metal centers.Polynuclear complexes, models for bioinorganic systems, magnetic materials. nih.gov

The use of pyrazole-containing ligands is widespread in catalysis, with applications in cross-coupling reactions, polymerization, and hydrogenation. mdpi.com The specific steric and electronic properties imparted by the 2-methyl-3-propylnitrile substituent can be used to fine-tune the catalytic activity and selectivity of the resulting metal complexes. The development of coordination complexes with pyrazole-acetamide ligands has already shown promising results, indicating the potential for related nitrile structures. nih.gov

Future Research Trajectories for 2 Methyl 3 1h Pyrazol 1 Yl Propanenitrile

Innovation in Green and Sustainable Synthetic Protocols

The development of environmentally benign synthetic methods is a cornerstone of modern chemistry. Future research on 2-methyl-3-(1H-pyrazol-1-yl)propanenitrile should prioritize the exploration of green and sustainable synthetic protocols. Current synthetic approaches for similar pyrazole (B372694) derivatives often rely on traditional methods that may involve hazardous solvents, stoichiometric reagents, and harsh reaction conditions.

Future investigations could focus on:

Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction rates, improve yields, and reduce energy consumption in the synthesis of various heterocyclic compounds, including pyrazoles. A systematic study of microwave irradiation for the synthesis of this compound could lead to a more efficient and sustainable process.

Ultrasonication: The use of ultrasound in chemical reactions can enhance mass transfer and accelerate reaction rates, often under milder conditions than conventional heating. Its application to the synthesis of the target compound could offer a greener alternative.

Green Solvents: Replacing traditional organic solvents with more environmentally friendly options such as water, ethanol, or deep eutectic solvents is a key aspect of green chemistry. Research into the synthesis of this compound in such solvents would be a significant step towards a more sustainable process.

Catalyst-Free and Solvent-Free Conditions: Exploring reactions under solvent-free or catalyst-free conditions, for instance, through grinding or mechanochemistry, represents a highly desirable green synthetic route.

A comparative study of these different green methods could establish the most efficient and sustainable protocol for the synthesis of this compound, a crucial step for its potential large-scale production.

Discovery of Unexplored Reactivity and Transformations

The reactivity of this compound is largely unexplored. A thorough investigation into its chemical behavior could reveal novel transformations and provide access to a wider range of functionalized derivatives. Key areas for future research include:

Reactions at the Nitrile Group: The nitrile functionality is a versatile handle for various chemical transformations. Systematic studies on the hydrolysis, reduction, and cycloaddition reactions of the nitrile group in this compound could yield corresponding amides, carboxylic acids, amines, and other heterocyclic systems.

Electrophilic Substitution on the Pyrazole Ring: The pyrazole ring can undergo electrophilic substitution reactions, although the regioselectivity can be influenced by the substituent at the N1 position. Investigating reactions such as nitration, halogenation, and acylation would provide valuable insights into the electronic properties of the molecule and lead to new derivatives.

Nucleophilic Reactions: The reactivity of the pyrazole ring towards nucleophiles is generally low but can be enhanced by the presence of electron-withdrawing groups. While the propanenitrile group is not strongly withdrawing, exploring reactions with strong nucleophiles could lead to interesting and unexpected products.

Understanding the fundamental reactivity of this compound is essential for its application as a building block in organic synthesis.

Application of Emerging Spectroscopic and Imaging Techniques

A comprehensive characterization of this compound using a suite of modern spectroscopic techniques is fundamental. While standard techniques like NMR and IR spectroscopy are essential for structural elucidation, emerging techniques could provide deeper insights.

Property Value
Molecular Formula C7H9N3
Molecular Weight 135.17 g/mol
IUPAC Name This compound
CAS Number 1006333-18-1

Interactive Data Table: Key Properties of this compound.

Future research should aim to:

Acquire Detailed Spectroscopic Data: Obtain and fully assign high-resolution 1H NMR, 13C NMR, IR, and mass spectrometry data for the compound. This foundational data is currently lacking in the public domain but is crucial for its unambiguous identification and characterization.

X-ray Crystallography: If a crystalline sample can be obtained, single-crystal X-ray diffraction would provide definitive information about its three-dimensional structure in the solid state.

Advanced Spectroscopic Techniques: Techniques such as 2D NMR (COSY, HSQC, HMBC) would be invaluable for confirming the connectivity of the molecule.

The application of these techniques will provide a complete and unambiguous structural and electronic picture of this compound.

Predictive Modeling and Data-Driven Chemical Insights through Advanced Computation

Computational chemistry offers a powerful tool for understanding and predicting the properties and reactivity of molecules. For this compound, computational studies could provide valuable insights that complement experimental work.

Future computational research should focus on:

Density Functional Theory (DFT) Calculations: DFT can be used to calculate the optimized geometry, electronic structure, and spectroscopic properties (e.g., NMR chemical shifts, IR vibrational frequencies) of the molecule. These calculated data can be compared with experimental results to validate the computational model.

Reactivity Descriptors: Computational methods can be used to calculate various reactivity descriptors, such as frontier molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and Fukui functions. These descriptors can help to predict the regioselectivity of electrophilic and nucleophilic reactions.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational dynamics of the molecule and its interactions with solvents or other molecules. This can provide insights into its behavior in different environments.

By combining computational and experimental approaches, a deeper understanding of the structure-property relationships of this compound can be achieved.

Design and Synthesis of Functionalized Derivatives for Targeted Chemical Applications

The true potential of this compound lies in its use as a scaffold for the synthesis of functionalized derivatives with tailored properties. Pyrazole-containing compounds are known to exhibit a wide range of biological activities and are important in materials science.

Future research in this area should involve:

Library Synthesis: Based on the reactivity studies, a library of derivatives could be synthesized by modifying the pyrazole ring and the nitrile group. This could involve introducing various substituents at different positions of the pyrazole ring or converting the nitrile group into other functional groups.

Structure-Activity Relationship (SAR) Studies: If the derivatives show interesting properties, such as biological activity or specific material properties, systematic SAR studies could be conducted to understand how the structural modifications influence the observed properties.

Targeted Applications: The design and synthesis of derivatives could be guided by specific applications. For example, derivatives could be designed as potential enzyme inhibitors, fluorescent probes, or building blocks for functional polymers.

The exploration of functionalized derivatives of this compound could lead to the discovery of new molecules with valuable applications in medicine, agriculture, and materials science.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-methyl-3-(1H-pyrazol-1-yl)propanenitrile, and how can reaction efficiency be optimized?

  • Methodology : The compound can be synthesized via condensation reactions between pyrazole derivatives and nitrile-containing precursors. A common approach involves refluxing intermediates (e.g., 1-(2-hydroxyaryl)-3-arylpropane-1,3-diones) with hydrazines in ethanol/acetic acid mixtures, followed by purification via silica gel column chromatography . Reaction efficiency is enhanced by monitoring via thin-layer chromatography (TLC) and optimizing molar ratios of reactants.
  • Key Considerations : Control of pH and temperature during reflux prevents side reactions. Ethanol is preferred for its ability to dissolve both polar and non-polar intermediates.

Q. How can the molecular structure of this compound be validated experimentally?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection using instruments like the Stoe IPDS-II diffractometer, followed by refinement with SHELXL (e.g., hydrogen bonding analysis and dihedral angle calculations), ensures structural accuracy .
  • Key Data : Dihedral angles between the pyrazole ring and substituents (e.g., methyl and nitrile groups) provide insights into conformational stability. Hydrogen-bonding networks (e.g., O–H···N interactions) stabilize crystal packing .

Q. What preliminary assays are suitable for evaluating the biological activity of this compound?

  • Methodology : In vitro kinase inhibition assays (e.g., JAK1/2 targets) are relevant due to structural similarities to pyrazole-based inhibitors like ruxolitinib . Use ATP-competitive assays with recombinant kinases and measure IC50 values.
  • Advanced Tip : Pair biochemical assays with cellular models (e.g., myelofibrosis cell lines) to assess downstream cytokine modulation .

Advanced Research Questions

Q. How can computational modeling elucidate the interaction mechanisms of this compound with biological targets?

  • Methodology : Molecular docking (AutoDock Vina) and density functional theory (DFT) calculations predict binding affinities and electronic properties. Focus on the pyrazole ring’s electron-deficient regions for hydrogen bonding with kinase active sites .
  • Validation : Cross-validate docking results with experimental IC50 data and mutagenesis studies to confirm critical residues .

Q. What strategies are effective in characterizing polymorphic forms of this compound, and how do they impact drug development?

  • Methodology : Screen for polymorphs via solvent evaporation or slurry crystallization. Analyze using powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC). The patent literature highlights methods for stabilizing amorphous forms using co-crystallization agents .
  • Application : Polymorph stability affects solubility and bioavailability, critical for oral formulations .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. computational predictions) for this compound?

  • Methodology : Perform high-resolution NMR (e.g., <sup>13</sup>C DEPT) to distinguish overlapping signals. Compare experimental spectra with computational predictions (Gaussian 09) using the gauge-including atomic orbital (GIAO) method. Discrepancies often arise from solvent effects or conformational flexibility .

Q. What analytical techniques are recommended for assessing purity and stability under varying storage conditions?

  • Methodology : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) for purity analysis. Accelerated stability studies (40°C/75% RH for 6 months) identify degradation products via LC-MS.
  • Regulatory Alignment : Follow ICH Q1A(R2) guidelines for photostability testing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.